molecular formula C14H11N5O3 B11994553 2-(1H-benzotriazol-1-yl)-N-(2-nitrophenyl)acetamide

2-(1H-benzotriazol-1-yl)-N-(2-nitrophenyl)acetamide

Cat. No.: B11994553
M. Wt: 297.27 g/mol
InChI Key: FSLNTHRHOBKMIG-UHFFFAOYSA-N
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Description

2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-nitrophenyl)acetamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzotriazole moiety linked to a nitrophenyl acetamide group, which imparts distinct chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-nitrophenyl)acetamide typically involves the reaction of 1H-1,2,3-benzotriazole with 2-nitrophenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzotriazole derivatives.

Scientific Research Applications

2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-nitrophenyl)acetamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can interact with enzymes and proteins, potentially inhibiting their activity. The nitrophenyl group can undergo redox reactions, contributing to the compound’s biological activity. These interactions can lead to various cellular effects, including apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-nitrophenyl)acetamide is unique due to its combination of the benzotriazole and nitrophenyl groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C14H11N5O3

Molecular Weight

297.27 g/mol

IUPAC Name

2-(benzotriazol-1-yl)-N-(2-nitrophenyl)acetamide

InChI

InChI=1S/C14H11N5O3/c20-14(15-10-5-1-4-8-13(10)19(21)22)9-18-12-7-3-2-6-11(12)16-17-18/h1-8H,9H2,(H,15,20)

InChI Key

FSLNTHRHOBKMIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC(=O)NC3=CC=CC=C3[N+](=O)[O-]

solubility

4.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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